(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide
説明
特性
IUPAC Name |
(Z)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O/c24-19-10-11-21-26-22(20-9-5-4-8-17(20)14-28(21)15-19)27-23(29)18(13-25)12-16-6-2-1-3-7-16/h1-12,15H,14H2/b18-12-,27-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPKLKLWSLERW-FYJHPUIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C(=CC3=CC=CC=C3)C#N)N=C4N1C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=NC(=O)/C(=C\C3=CC=CC=C3)/C#N)N=C4N1C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Analytical Comparison
² Calculated from synthesis description in . ³ From ; elemental analysis: C 50.31% (calcd. 50.34%), N 13.72% (calcd. 13.55%).
Key Points of Comparison
Core Heterocycle Diversity: The target compound’s pyrido[1,2-b][2,4]benzodiazepine core distinguishes it from oxazolo[4,5-b]pyridine (e.g., compound in ) and pyrido[2,3-d]pyrimidine (e.g., ).
Substituent Effects: Bromine at position 2 (target) vs. chlorine in : Bromine’s larger atomic radius and higher lipophilicity could improve membrane permeability but reduce metabolic stability. (Z)-Enamide configuration (target) vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step cyclization and bromination, contrasting with the straightforward esterification or alkylation methods described for analogs in and .
Analytical Data: The brominated analog in (C₁₃H₁₆N₃OBr) shares a bromine substituent but lacks the cyano-phenyl group, resulting in a lower molecular weight (310.2 vs. ~467.3 for the target). Its ¹³C NMR data (δ 26.2–171.3 ppm) suggests distinct electronic environments compared to the target’s extended conjugation system .
Research Implications
- Pharmacological Potential: The benzodiazepine core is historically linked to CNS activity; however, the target’s bromine and cyano-phenyl groups may redirect its bioactivity toward kinase inhibition or protein-protein interaction modulation.
- Synthetic Challenges : The tricyclic system and (Z)-enamide configuration likely require stringent reaction conditions, as seen in the moderate yields (e.g., 88% in ) for simpler analogs.
Notes on Evidence Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
